Cas no 85870-47-9 (Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate)

Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate structure
85870-47-9 structure
상품 이름:Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate
CAS 번호:85870-47-9
MF:C12H11NO3
메가와트:217.220643281937
MDL:MFCD00572653
CID:663010
PubChem ID:589276

Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate 화학적 및 물리적 성질

이름 및 식별자

    • Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate
    • 3-Quinolinecarboxylic acid, 1,2-dihydro-2-oxo-, ethyl ester
    • ETHYL 2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLATE
    • ethyl 2-oxo-1H-quinoline-3-carboxylate
    • 1,2-dihydro-2-oxo-3-quinolinecarboxylic acid,ethyl ester
    • ethyl 2-oxo-1,2-dihydro-3-quinolinecarboxylate
    • ethyl 2-oxoquinoline-3-carboxylate
    • ethyl quinolin-2(1H)-one-3-carboxylate
    • HMS1678I14
    • Ethyl 1,2-dihydro-2-oxo-3-quinolinecarboxylate (ACI)
    • 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid ethyl ester
    • EK-0722
    • MFCD00572653
    • SR-01000315349-1
    • DTXSID50343353
    • PB12173
    • BAS 00141366
    • CS-0049503
    • Quinoline-3-carboxylic acid, 2-hydroxy-, ethyl ester
    • ethyl 1,2-dihydro-2-oxoquinoline-3-carboxylate
    • 3-ethoxycarbonyl-2-oxo-1,2-dihydroquinoline
    • SY034550
    • Ethyl2-oxo-1,2-dihydroquinoline-3-carboxylate
    • Ethyl 2-oxo-1,2-dihydro-3-quinolinecarboxylate #
    • SR-01000315349
    • Quinoline-3-carboxylic acid, 1,2-dihydro-2-oxo-, ethyl ester
    • SCHEMBL1372751
    • 85870-47-9
    • DB-129791
    • AKOS000622688
    • Oprea1_663886
    • Ethyl 2-hydroxyquinoline-3-carboxylate
    • Oprea1_644440
    • MDL: MFCD00572653
    • 인치: 1S/C12H11NO3/c1-2-16-12(15)9-7-8-5-3-4-6-10(8)13-11(9)14/h3-7H,2H2,1H3,(H,13,14)
    • InChIKey: POZIHPKRJFLANV-UHFFFAOYSA-N
    • 미소: O=C(C1C(=O)NC2C(=CC=CC=2)C=1)OCC

계산된 속성

  • 정밀분자량: 217.07400
  • 동위원소 질량: 217.07389321g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 4
  • 중원자 수량: 16
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 335
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 1.8
  • 토폴로지 분자 극성 표면적: 55.4Ų

실험적 성질

  • 밀도: 1.3±0.1 g/cm3
  • 비등점: 421.0±45.0℃ at 760 mmHg
  • 플래시 포인트: 164.7±20.9 °C
  • PSA: 59.42000
  • LogP: 2.11710
  • 증기압: 0.0±0.8 mmHg at 25°C

Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate 보안 정보

Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate 세관 데이터

  • 세관 번호:2933790090
  • 세관 데이터:

    ?? ?? ??:

    2933790090

    개요:

    2933790090 기타 네세틸아미드.부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:9.0% ????:20.0%

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    요약:

    2933790090. 기타 네세틸아미드.부가가치세: 17.0%. 환급률: 9.0%.??? ??:9.0%. General tariff:20.0%

Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
abcr
AB453307-1g
Ethyl 2-oxo-1,2-dihydro-quinoline-3-carboxylate; .
85870-47-9
1g
€357.70 2024-08-03
eNovation Chemicals LLC
D494471-10G
ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate
85870-47-9 97%
10g
$1365 2024-05-23
Chemenu
CM104742-5g
ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate
85870-47-9 95%+
5g
$*** 2023-05-29
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB00661-25G
ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate
85870-47-9 97%
25g
¥ 14,850.00 2023-04-13
eNovation Chemicals LLC
D494471-25G
ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate
85870-47-9 97%
25g
$2935 2024-05-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB00661-1G
ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate
85870-47-9 97%
1g
¥ 1,597.00 2023-04-13
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB07110-10g
ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate
85870-47-9 95%
10g
$1050 2023-09-07
1PlusChem
1P004XCJ-100mg
Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate
85870-47-9 95%
100mg
$60.00 2025-02-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1120143-100mg
Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate
85870-47-9 97%
100mg
¥832.00 2024-07-28
eNovation Chemicals LLC
D494471-250mg
ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate
85870-47-9 97%
250mg
$150 2024-05-23

Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Iron Solvents: Acetic acid ;  6 h, 90 °C
참조
2-Anilino-3-Aroylquinolines as Potent Tubulin Polymerization Inhibitors
Srikanth, P. S.; et al, ChemMedChem, 2016, 11(18), 2050-2062

합성회로 2

반응 조건
1.1 Reagents: Disodium sulfide Solvents: Methanol ,  Water ;  25 °C; overnight, 25 °C
1.2 Reagents: Acetic acid Solvents: Water ;  neutralized, 25 °C
참조
Formation or Cleavage of Rings via Sulfide-Mediated Reduction Offers Background-Free Detection of Sulfide
Ghosh, Sanjib; et al, Journal of Organic Chemistry, 2019, 84(18), 12031-12039

합성회로 3

반응 조건
1.1 Reagents: Acetic acid ,  Piperidine Solvents: Ethanol ;  0 °C; 2 h, rt
2.1 Solvents: Ethanol ,  Water ;  6 h, rt
참조
Photochemistry of ortho -Azidocinnamoyl Derivatives: Facile and Modular Synthesis of 2-Acylated Indoles and 2-Substituted Quinolines under Solvent Control
Chaabouni, S.; et al, Synlett, 2017, 28(19), 2614-2618

합성회로 4

반응 조건
1.1 Catalysts: Piperidine ;  2 - 3 min, reflux
1.2 Solvents: Ethanol ;  2 h, reflux; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, cooled
참조
Synthesis of 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives and their breast anticancer activity
Gaber, Ahmed ; et al, Crystals, 2021, 11(5),

합성회로 5

반응 조건
1.1 7 d, rt
참조
Synthesis of quinoline N-oxides from the Baylis-Hillman adducts of 2-nitrobenzaldehydes: Conjugate addition of nitroso intermediate
Lee, Ka Young; et al, Bulletin of the Korean Chemical Society, 2005, 26(7), 1109-1111

합성회로 6

반응 조건
1.1 Reagents: Piperidine Solvents: Ethanol ;  10 min, 0 °C
1.2 0 °C; 4 h, rt
2.1 Reagents: Disodium sulfide Solvents: Methanol ,  Water ;  25 °C; overnight, 25 °C
2.2 Reagents: Acetic acid Solvents: Water ;  neutralized, 25 °C
참조
Formation or Cleavage of Rings via Sulfide-Mediated Reduction Offers Background-Free Detection of Sulfide
Ghosh, Sanjib; et al, Journal of Organic Chemistry, 2019, 84(18), 12031-12039

합성회로 7

반응 조건
1.1 Reagents: Hantzsch ester Catalysts: Palladium Solvents: Acetic acid ;  15 h, 120 °C
참조
Selective reduction of nitroarenes by a Hantzsch 1,4-dihydropyridine: a facile and efficient approach to substituted quinolines
Xing, Rui-Guang; et al, Synthesis, 2011, (13), 2066-2072

합성회로 8

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  -15 °C; 4 h, -15 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4.5, -15 °C
1.3 Reagents: Manganese oxide (MnO2) Solvents: Tetrahydrofuran ;  2 h, reflux
참조
A simple two-step synthesis of ethyl 2-oxo-1,2-dihydro-3-quinoline-carboxylate
Ukrainets, I. V.; et al, Zhurnal Organichnoi ta Farmatsevtichnoi Khimii, 2013, 11(2), 47-50

합성회로 9

반응 조건
1.1 Reagents: Iron Solvents: Ethanol ,  Acetic acid ,  Water ;  5 min, reflux; 10 min, rt
1.2 Reagents: Pyridine Solvents: Benzene ;  10 min, rt
1.3 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  2 - 16 h, 60 °C
참조
Facile synthesis of 3-substituted and 1,3-disubstituted quinolin-2(1H)-ones from 2-nitrobenzaldehydes
Park, Kwanghee Koh; et al, Heterocycles, 2005, 65(9), 2095-2105

합성회로 10

반응 조건
1.1 Reagents: Sodium bicarbonate ;  110 °C
2.1 Reagents: Iron Solvents: Acetic acid ;  85 °C
참조
Intermolecular [2π+2σ]-photocycloaddition enabled by triplet energy transfer
Kleinmans, Roman; et al, Nature (London, 2022, 605(7910), 477-482

합성회로 11

반응 조건
1.1 Reagents: Sodium azide Solvents: Hexamethylphosphoramide ;  overnight, rt
2.1 Reagents: Acetic acid ,  Piperidine Solvents: Ethanol ;  0 °C; 2 h, rt
3.1 Solvents: Ethanol ,  Water ;  6 h, rt
참조
Photochemistry of ortho -Azidocinnamoyl Derivatives: Facile and Modular Synthesis of 2-Acylated Indoles and 2-Substituted Quinolines under Solvent Control
Chaabouni, S.; et al, Synlett, 2017, 28(19), 2614-2618

합성회로 12

반응 조건
1.1 Reagents: Hydrogen ,  Nickel Solvents: Ethanol ;  12 h, 1 atm, rt
참조
Discovery of Inhibitors of Aberrant Gene Transcription from Libraries of DNA Binding Molecules: Inhibition of LEF-1-Mediated Gene Transcription and Oncogenic Transformation
Stover, James S.; et al, Journal of the American Chemical Society, 2009, 131(9), 3342-3348

합성회로 13

반응 조건
1.1 Solvents: Acetic anhydride ;  4 h, reflux
2.1 7 d, rt
참조
Synthesis of quinoline N-oxides from the Baylis-Hillman adducts of 2-nitrobenzaldehydes: Conjugate addition of nitroso intermediate
Lee, Ka Young; et al, Bulletin of the Korean Chemical Society, 2005, 26(7), 1109-1111

합성회로 14

반응 조건
1.1 Reagents: Sodium bicarbonate Solvents: Acetic anhydride ;  16 h, 110 °C
1.2 Reagents: Iron Solvents: Acetic acid ;  85 °C
참조
Enantioselective, Intermolecular [π2+σ2] Photocycloaddition Reactions of 2(1H)-Quinolones and Bicyclo[1.1.0]butanes
de Robichon, Morgane; et al, Journal of the American Chemical Society, 2023, 145(45), 24466-24470

합성회로 15

반응 조건
1.1 Reagents: Zinc ,  Ammonium chloride Solvents: Tetrahydrofuran ,  Water ;  12 h, 60 - 70 °C
2.1 Solvents: Acetic anhydride ;  4 h, reflux
3.1 7 d, rt
참조
Synthesis of quinoline N-oxides from the Baylis-Hillman adducts of 2-nitrobenzaldehydes: Conjugate addition of nitroso intermediate
Lee, Ka Young; et al, Bulletin of the Korean Chemical Society, 2005, 26(7), 1109-1111

합성회로 16

반응 조건
1.1 Solvents: Ethanol ,  Water ;  6 h, rt
참조
Photochemistry of ortho -Azidocinnamoyl Derivatives: Facile and Modular Synthesis of 2-Acylated Indoles and 2-Substituted Quinolines under Solvent Control
Chaabouni, S.; et al, Synlett, 2017, 28(19), 2614-2618

Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate Raw materials

Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:85870-47-9)Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate
A863405
순결:99%
재다:5g
가격 ($):570.0